PD-L1-IN-3

PD-1/PD-L1 Inhibition Immune Checkpoint Small Molecule Inhibitor

PD-L1-IN-3 (Compound 4a) is a functionally validated small-molecule PD-L1 antagonist designed for researchers who require more than biochemical binding potency. In a systematic head-to-head evaluation of eleven PD-L1 inhibitors using a Jurkat-PD-1 T-cell reporter assay, PD-L1-IN-3 demonstrated partial functional rescue (EC₅₀ = 2.70 μM), distinguishing it from structurally similar compounds such as BMS-202 and AUNP-12 that remained entirely inert in the same cellular context. This compound also exhibits 40–55% enhanced uptake in PD-L1-positive H358 lung tumors, enabling PD-L1 expression-dependent xenograft studies. Procure PD-L1-IN-3 for applications where functional PD-1/PD-L1 axis disruption — not merely target engagement — is the critical experimental endpoint.

Molecular Formula C19H16ClFN2OS
Molecular Weight 374.9 g/mol
Cat. No. B15138704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-L1-IN-3
Molecular FormulaC19H16ClFN2OS
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl
InChIInChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H
InChIKeyARPPMPJCLFWQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-L1-IN-3 Small Molecule Inhibitor Procurement Guide: Potency, Cellular Activity, and Key Differentiators


PD-L1-IN-3 (also designated PD-1/PD-L1 Inhibitor 3) is a small-molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1) immune checkpoint. The compound disrupts the PD-1/PD-L1 interaction by binding to the PD-L1 dimer interface, thereby blocking PD-1 signaling and promoting T cell activation . It is also capable of inhibiting the CD80/PD-L1 interaction, a secondary axis of immune suppression [1]. PD-L1-IN-3 is utilized in research pertaining to cancer immunotherapy, particularly in lung cancer and melanoma models .

Why PD-L1-IN-3 Cannot Be Directly Substituted with Other PD-L1 Small Molecule Inhibitors


Small-molecule PD-L1 inhibitors exhibit highly divergent functional profiles despite targeting the same protein–protein interaction. A systematic head-to-head evaluation of eleven inhibitors in a T cell reporter assay revealed that compounds with comparable biochemical IC₅₀ values displayed profoundly different capacities to reverse PD-1-mediated immunosuppression [1]. While ARB-272572, INCB086550, and Evixapodlin achieved complete functional rescue, PD-L1-IN-3 demonstrated only partial blocking capacity, and BMS-202, AUNP-12, BMS1, CA170, and PD-1/PD-L1-IN-9 were entirely ineffective in this cellular context [1]. These findings underscore that potency in biochemical binding assays does not translate linearly to cellular functional activity. Consequently, procurement decisions must be guided by the specific experimental requirements and the compound's validated performance in the intended assay system.

Quantitative Evidence for PD-L1-IN-3 Selection: Comparative Potency and Selectivity Data


Comparative Biochemical Potency of PD-L1-IN-3 Against BMS-202 in PD-1/PD-L1 HTRF Binding Assays

PD-L1-IN-3 demonstrates significantly higher biochemical potency in inhibiting the PD-1/PD-L1 interaction compared to the widely studied small-molecule PD-L1 inhibitor BMS-202. In HTRF (Homogeneous Time-Resolved Fluorescence) binding assays, PD-L1-IN-3 exhibits an IC₅₀ of 4.97 nM, whereas BMS-202 shows an IC₅₀ of 18 nM [1]. This represents a 3.6-fold improvement in potency. Additionally, PD-L1-IN-3 inhibits the CD80/PD-L1 interaction with an IC₅₀ of 7.04 nM [2], a secondary checkpoint interaction that BMS-202 does not effectively block.

PD-1/PD-L1 Inhibition Immune Checkpoint Small Molecule Inhibitor

PD-L1-IN-3 Functional Activity in Jurkat T Cell Reporter Assays Compared to BMS-202

In a Jurkat-PD-1 T cell reporter assay, PD-L1-IN-3 demonstrated partial functional rescue of PD-1-mediated inhibition, with an EC₅₀ of 2.70 μM for T cell activation . In contrast, BMS-202 was completely ineffective at reducing PD-1-mediated reporter inhibition in the same assay platform [1]. This functional distinction is critical, as biochemical binding potency does not guarantee cellular efficacy. Notably, PD-L1-IN-3 exhibited an EC₅₀ of 2.70 μM, which is approximately 543-fold higher than its biochemical IC₅₀ (4.97 nM), indicating a substantial drop in potency when transitioning from a cell-free to a cellular system .

T Cell Activation Immuno-Oncology Cellular Assay

Dual Inhibition of PD-1/PD-L1 and CD80/PD-L1 Interactions as a Unique Selectivity Feature

PD-L1-IN-3 is a macrocyclic peptide inhibitor that potently blocks both the PD-1/PD-L1 interaction (IC₅₀ = 5.60 nM) and the CD80/PD-L1 interaction (IC₅₀ = 7.04 nM) [1]. In contrast, the widely referenced small-molecule inhibitor BMS-202 is reported to primarily target the PD-1/PD-L1 interaction (IC₅₀ = 18 nM) without significant inhibition of the CD80/PD-L1 axis [2]. The ability to block both interactions may provide a more comprehensive blockade of PD-L1-mediated immune suppression, as CD80/PD-L1 represents a parallel inhibitory pathway that can suppress T cell activation independently of PD-1 [3].

CD80/PD-L1 Axis Immune Evasion Selectivity

PD-L1-IN-3 Exhibits PD-L1 Expression-Dependent Cellular Uptake in Tumor Models

In PD-L1+/− (H358 and ES2) tumor models, PD-L1-IN-3 demonstrated 40–55% higher uptake in PD-L1-positive H358 tumors compared to wild-type counterparts . This preferential accumulation in PD-L1-expressing tumors suggests a potential targeting advantage that may not be present in non-selective small-molecule inhibitors. However, the compound failed to discriminate between wild-type and knockout ES2 samples, indicating cell line-dependent differences in uptake .

Tumor Targeting PD-L1 Expression Cellular Uptake

Optimal Research Applications for PD-L1-IN-3 Based on Quantitative Evidence


In Vitro Cellular Immuno-Oncology Studies Requiring Functional PD-L1 Blockade

PD-L1-IN-3 is suitable for cellular assays where functional PD-L1 blockade is required, such as T cell reporter assays, due to its demonstrated ability to partially reverse PD-1-mediated inhibition (EC₅₀ = 2.70 μM) in Jurkat-PD-1 reporter systems [1]. This contrasts with BMS-202, which is ineffective in the same assay platform [1].

Biochemical Studies of PD-L1 Dimerization and Dual Checkpoint Blockade

PD-L1-IN-3 is particularly well-suited for biochemical studies requiring dual inhibition of both PD-1/PD-L1 (IC₅₀ = 5.60 nM) and CD80/PD-L1 (IC₅₀ = 7.04 nM) interactions [2]. Its macrocyclic peptide structure and binding to the PD-L1 dimer interface make it a useful tool for investigating PD-L1 dimerization mechanisms.

Lung Cancer and Melanoma Xenograft Models Evaluating PD-L1-Targeted Agents

PD-L1-IN-3 has demonstrated 40–55% enhanced uptake in PD-L1-positive H358 lung cancer tumors relative to PD-L1 knockout controls . This property supports its use in xenograft studies where PD-L1 expression-dependent targeting is a key experimental variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-L1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.